3-(4-Fluorobenzyl)piperidine
Overview
Description
“3-(4-Fluorobenzyl)piperidine” belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Synthesis Analysis
The synthesis of piperidine derivatives, including “3-(4-Fluorobenzyl)piperidine”, has been a significant area of research in modern organic chemistry . Methods for the preparation of “3-(4-Fluorobenzyl)piperidine” have been described, starting from 3-benzylpiperidone .Molecular Structure Analysis
The molecular formula of “3-(4-Fluorobenzyl)piperidine” is C12H16FN . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines, including “3-(4-Fluorobenzyl)piperidine”, are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The molecular weight of “3-(4-Fluorobenzyl)piperidine” is 193.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Piperidine Derivatives in Pharmaceutical Applications Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The structure of 4-(3-Fluorobenzyl)piperidine hydrochloride includes a piperidine ring, a functional group commonly found in many biologically active molecules.
Synthesis and Pharmacological Applications The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Methods of Application or Experimental Procedures The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Results or Outcomes Obtained Structures with an N-benzyl moiety were superior in cholinesterase inhibition, and a terminal alkyne group was essential for efficient monoamine oxidase B inhibition .
Safety And Hazards
Future Directions
Piperidines, including “3-(4-Fluorobenzyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATWKPHWUDHKGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392419 | |
Record name | 3-(4-Fluorobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzyl)piperidine | |
CAS RN |
382637-47-0 | |
Record name | 3-[(4-Fluorophenyl)methyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=382637-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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